1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can have a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can enhance cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications for a range of diseases and conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties. However, there are some limitations to using this compound in lab experiments. For example, its potential toxicity and side effects need to be carefully evaluated, and the optimal dosage and administration route need to be determined.
Future Directions
There are many potential future directions for research on 1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Additionally, this compound may have potential applications for the treatment of other diseases and conditions, such as inflammation, oxidative stress, and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
1-(3-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. Inhibiting these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic potential for the treatment of Alzheimer's disease and other cognitive disorders.
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVOJOFKGEISY-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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